Aureusimine B
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Overview
Description
Preparation Methods
Aureusimine B is synthesized non-ribosomally by the fusion of phenylalanine and valine . The synthesis involves a conserved nonribosomal peptide synthetase that creates a dipeptide (phenylalanine-valine) aldehyde, which then undergoes cyclization and oxidation . The production of this compound by Staphylococcus aureus biofilms has been documented, with biofilms producing greater amounts of this compound than their planktonic counterparts .
Chemical Reactions Analysis
Aureusimine B undergoes various chemical reactions, including cyclization and oxidation during its synthesis . The compound’s biological function has been speculated to involve virulence factor gene expression in Staphylococcus aureus, protease inhibition in eukaryotic cells, and interspecies bacterial communication . the exact biological role of these compounds is still under investigation .
Scientific Research Applications
Aureusimine B has several scientific research applications:
Mechanism of Action
Aureusimine B exerts its effects through several mechanisms:
Virulence Factor Regulation: It has been reported to activate the expression of staphylococcal virulence genes, including those encoding alpha-hemolysin, coagulase, and fibronectin-binding proteins.
Protease Inhibition: This compound inhibits calpain in a casein hydrolysis assay, contributing to its potential therapeutic applications.
Gene Expression Modulation: When administered to human keratinocytes, this compound has a modest effect on gene expression.
Comparison with Similar Compounds
Aureusimine B is structurally similar to other cyclic dipeptides such as tyrvalin (aureusimine A) and phileucin . These compounds share a common biosynthetic pathway involving nonribosomal peptide synthetases and have similar biological functions. this compound is unique in its specific combination of phenylalanine and valine, which contributes to its distinct biological activities .
Similar Compounds
Aureusimine A (tyrvalin): Another cyclic dipeptide produced by Staphylococcus aureus with similar biosynthetic pathways and biological functions.
This compound’s unique combination of phenylalanine and valine, along with its specific biological activities, sets it apart from these similar compounds.
Properties
IUPAC Name |
6-benzyl-3-propan-2-yl-1H-pyrazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10(2)13-14(17)16-12(9-15-13)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUORGWXUVRUMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(NC1=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.